1-Bromo-1h,1h,2h,2h-perfluorooctane

Catalog No.
S674147
CAS No.
161583-34-2
M.F
C8H4BrF13
M. Wt
427 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-1h,1h,2h,2h-perfluorooctane

CAS Number

161583-34-2

Product Name

1-Bromo-1h,1h,2h,2h-perfluorooctane

IUPAC Name

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Molecular Formula

C8H4BrF13

Molecular Weight

427 g/mol

InChI

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2

InChI Key

AJIHCPVPJZKWAJ-UHFFFAOYSA-N

SMILES

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
  • Synthesis of Perfluorinated Materials

    Due to the presence of a bromine atom, 1-bromoperfluorooctane could be a useful intermediate in the synthesis of various perfluorinated materials. Perfluorinated materials possess unique properties like high thermal and chemical stability, making them valuable for applications in lubricants, refrigerants, and fire retardants .

  • Study of Perfluoroalkyl Chain Interactions

    1-Bromoperfluorooctane contains a perfluorooctane chain (C8F17). Researchers might utilize this compound to study the interactions of perfluoroalkyl chains with other molecules or surfaces. This knowledge is crucial for understanding the environmental behavior and potential biological effects of perfluorinated compounds .

  • Potential as a Model Compound

    1-Bromoperfluorooctane's specific structure with a bromine end group might make it a suitable model compound for studying the transport and degradation mechanisms of other perfluorinated chemicals in the environment. This can aid in environmental monitoring and risk assessment of perfluorinated contaminants .

1-Bromo-1h,1h,2h,2h-perfluorooctane is a perfluorinated compound characterized by its molecular formula C8H4BrF13 and a molecular weight of 427.001 g/mol. This compound features a bromine atom attached to the first carbon of an octane chain that is fully substituted with fluorine atoms, resulting in a highly hydrophobic molecule due to the extensive fluorine-carbon bonds. Its unique structure imparts significant chemical and thermal stability, making it valuable in various industrial and scientific applications .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines under suitable conditions.
  • Reduction Reactions: This compound can be reduced to form derivatives of perfluorooctane with different functional groups.
  • Oxidation Reactions: Although less common, oxidation can lead to the formation of perfluorinated carboxylic acids.

Common reagents for these reactions include sodium hydroxide and lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

The synthesis of 1-Bromo-1h,1h,2h,2h-perfluorooctane typically involves the bromination of perfluorooctane derivatives. A common method includes reacting perfluorooctyl iodide with bromine under controlled conditions to yield the desired brominated product. This process allows for the introduction of the bromine atom while maintaining the integrity of the perfluorinated chain .

1-Bromo-1h,1h,2h,2h-perfluorooctane finds applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing other fluorinated compounds and is utilized in studies involving fluorine chemistry.
  • Biology: The compound is used in developing fluorinated biomolecules and researching fluorine's biological effects.
  • Medicine: It is involved in research related to fluorinated pharmaceuticals due to its unique properties.
  • Industry: This compound is employed in producing fluorinated surfactants, lubricants, and coatings .

Research on interaction studies involving 1-Bromo-1h,1h,2h,2h-perfluorooctane focuses on its behavior in various environments. Its structure allows for significant interactions with other molecules or surfaces due to its hydrophobic nature. Understanding these interactions is crucial for assessing its environmental behavior and potential biological impacts .

Several compounds share structural similarities with 1-Bromo-1h,1h,2h,2h-perfluorooctane. Here are some notable comparisons:

Compound NameStructure DescriptionUnique Features
1-Iodo-1h,1h,2h,2h-perfluorooctaneContains an iodine atom instead of bromineHigher reactivity due to iodine presence
1-Chloro-1h,1h,2h,2h-perfluorooctaneContains a chlorine atom instead of bromineDifferent reactivity profile compared to bromine
PerfluorooctaneLacks the bromine atomLess reactive; serves as a base structure

These compounds share similar properties but differ significantly in their reactivity and specific applications. The unique combination of bromine and fluorine in 1-Bromo-1h,1h,2h,2h-perfluorooctane contributes to its distinct chemical behavior compared to its analogs .

XLogP3

5.8

Wikipedia

2-Perfluorohexylethyl bromide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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